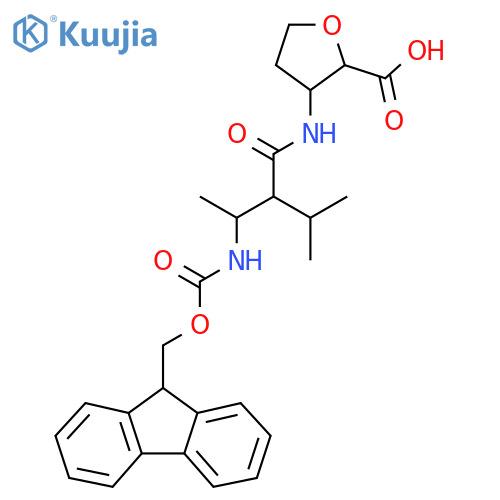

Cas no 2171782-94-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid

- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid

- 2171782-94-6

- EN300-1540566

-

- インチ: 1S/C27H32N2O6/c1-15(2)23(25(30)29-22-12-13-34-24(22)26(31)32)16(3)28-27(33)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-24H,12-14H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: DTBVQVNIQSSDRY-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1C(=O)O)NC(C(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(C)C)=O

計算された属性

- せいみつぶんしりょう: 480.22603674g/mol

- どういたいしつりょう: 480.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 751

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1540566-5.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1540566-0.05g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1540566-0.5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1540566-2500mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1540566-2.5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1540566-500mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1540566-0.25g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1540566-1000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1540566-100mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1540566-250mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]oxolane-2-carboxylic acid |

2171782-94-6 | 250mg |

$3099.0 | 2023-09-26 |

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acidに関する追加情報

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid (CAS No. 2171782-94-6): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid (CAS No. 2171782-94-6) stands out as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in peptide synthesis and drug development. Its unique structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the oxolane (tetrahydrofuran) ring, make it a versatile building block for researchers.

The Fmoc-protected amino acid derivatives like this compound are widely used in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for therapeutic and research purposes. The Fmoc group is particularly valued for its stability under basic conditions and its ease of removal under mild acidic conditions, making it ideal for stepwise peptide assembly. The presence of the propan-2-yl (isopropyl) group and the oxolane-2-carboxylic acid moiety further enhances the compound's utility in creating peptides with specific structural and functional properties.

Recent advancements in peptide-based therapeutics have brought compounds like 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid into the spotlight. With the growing demand for targeted drug delivery systems and bioconjugation techniques, this compound's role in synthesizing peptide-drug conjugates and biomaterials has become increasingly important. Researchers are exploring its potential in developing novel anticancer agents, antimicrobial peptides, and diagnostic probes, aligning with current trends in personalized medicine.

The chemical properties of CAS No. 2171782-94-6 make it particularly valuable in medicinal chemistry. The oxolane ring contributes to the compound's conformational rigidity, which can influence the biological activity of resulting peptides. Meanwhile, the isopropyl group offers hydrophobic character that can be crucial for membrane permeability and target binding. These features are especially relevant in the context of GPCR-targeting peptides and enzyme inhibitors, areas of intense research in drug discovery.

From a synthetic chemistry perspective, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid represents an interesting case study in stereoselective synthesis and protecting group strategies. The compound's multiple functional groups require careful consideration during synthetic planning, particularly in maintaining the integrity of the oxolane ring system while introducing other modifications. This complexity makes it a valuable tool for teaching advanced concepts in organic synthesis and peptide chemistry.

The market for Fmoc-protected amino acid derivatives has seen steady growth, driven by expanding applications in pharmaceutical research and biotechnology. As the demand for custom peptides and peptide libraries increases, compounds like CAS No. 2171782-94-6 are becoming more essential in research laboratories worldwide. Suppliers are responding to this demand by offering higher purity grades and more diverse derivatives to meet the needs of cutting-edge research.

Quality control and characterization of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid typically involve advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for peptide synthesis applications. The development of improved analytical protocols for such complex molecules remains an active area of research in pharmaceutical analysis.

Looking to the future, CAS No. 2171782-94-6 and similar Fmoc-protected building blocks are likely to play increasingly important roles in emerging fields like peptide nanomaterials and biohybrid systems. As researchers continue to push the boundaries of peptide engineering and bioconjugate chemistry, the demand for specialized amino acid derivatives with unique structural features will undoubtedly grow. This compound, with its distinctive combination of Fmoc protection, oxolane ring, and isopropyl group, is well-positioned to contribute to these exciting developments in chemical biology and drug discovery.

2171782-94-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid) 関連製品

- 2411227-39-7(Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride)

- 864926-57-8(3,6-diethyl 2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)

- 2763887-18-7((3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid)

- 2694725-13-6(benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate)

- 70931-61-2(Benzeneacetic acid, 4-fluoro-2-iodo-)

- 90643-59-7(2-(Cyclohex-2-en-1-yl)-2-formamidoacetic acid)

- 2034287-48-2(2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone)

- 2002032-94-0((1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide)

- 2361665-49-6(3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2))

- 1803885-34-8(1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one)